Array ( [bid] => 14116665 ) Buy N1-Phenyl-N2-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzene-1,2-diamine

N1-Phenyl-N2-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzene-1,2-diamine

Catalog No.
S14677911
CAS No.
M.F
C36H27N3
M. Wt
501.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-Phenyl-N2-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)...

Product Name

N1-Phenyl-N2-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzene-1,2-diamine

IUPAC Name

1-N-phenyl-2-N-[4-(9-phenylcarbazol-3-yl)phenyl]benzene-1,2-diamine

Molecular Formula

C36H27N3

Molecular Weight

501.6 g/mol

InChI

InChI=1S/C36H27N3/c1-3-11-28(12-4-1)37-33-16-8-9-17-34(33)38-29-22-19-26(20-23-29)27-21-24-36-32(25-27)31-15-7-10-18-35(31)39(36)30-13-5-2-6-14-30/h1-25,37-38H

InChI Key

GSJWCVALKMQUTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2NC3=CC=C(C=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7

N1-Phenyl-N2-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzene-1,2-diamine is an organic compound characterized by its complex structure, which includes multiple aromatic rings and amine functional groups. Its molecular formula is C36H27N3C_{36}H_{27}N_3, and it has a molecular weight of approximately 501.63 g/mol. This compound belongs to the class of carbazole derivatives, known for their unique electronic properties and potential applications in organic electronics and photonics .

The structure consists of a phenyl group attached to a benzene-1,2-diamine backbone, with an additional 9-phenylcarbazole moiety that enhances its photophysical characteristics. The presence of multiple aromatic rings contributes to its stability and electron-rich nature, making it suitable for various applications in materials science.

Typical of amines and aromatic compounds. These include:

  • Amination Reactions: The compound can participate in further amination reactions, where it can react with various electrophiles to form new amine derivatives.
  • Electrophilic Aromatic Substitution: Due to the presence of electron-rich aromatic systems, the compound can undergo electrophilic substitution reactions, allowing for the introduction of substituents onto the aromatic rings.

The specific reaction conditions and reagents will determine the outcome and yield of these processes.

  • Anticancer Activity: Some carbazole derivatives exhibit cytotoxic effects against cancer cell lines.
  • Antioxidant Properties: Compounds with phenolic structures often demonstrate antioxidant activity, which may be relevant for health-related applications.

Further research is necessary to elucidate the specific biological activities of this compound.

The synthesis of N1-Phenyl-N2-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzene-1,2-diamine typically involves multi-step organic synthesis techniques. Common methods include:

  • Palladium-Catalyzed Coupling Reactions: These reactions are often employed to form carbon-nitrogen bonds between carbazole derivatives and amines.
  • Nucleophilic Substitution Reactions: The introduction of amine groups can be achieved through nucleophilic substitution on activated aromatic rings.

These methods allow for the efficient construction of the complex structure while maintaining high yields and purity .

N1-Phenyl-N2-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzene-1,2-diamine has several potential applications:

  • Organic Light Emitting Diodes (OLEDs): Due to its electron-rich nature and favorable energy levels, this compound can be utilized as a hole transport material in OLEDs.
  • Photovoltaic Devices: Its structural properties may enhance charge transport in organic solar cells.

These applications leverage the compound's unique electronic properties to improve device performance and efficiency.

Interaction studies involving N1-Phenyl-N2-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzene-1,2-diamine would typically focus on its interactions with other materials in electronic devices or biological systems. Key areas include:

  • Charge Transport Mechanisms: Understanding how this compound interacts with other layers in OLEDs or solar cells can provide insights into optimizing device architecture.
  • Biocompatibility Assessments: If explored for biomedical applications, studies would assess how this compound interacts with biological tissues or cells.

These studies are crucial for determining the practical utility of the compound in various fields.

Several compounds share structural similarities with N1-Phenyl-N2-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzene-1,2-diamine. Here are some notable examples:

Compound NameMolecular FormulaNotable Features
Bis(9-phenycarbazol-3-yl)amineC36H25N3C_{36}H_{25}N_3Contains two carbazole units; used in OLEDs.
N-(4-tert-butylphenyl)-3-(9H-carbazol-9-yl)anilineC28H26N2C_{28}H_{26}N_2Features a tert-butyl group; enhances solubility .
N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidineC30H28N2C_{30}H_{28}N_2Known for high hole mobility; used in OLEDs .

The uniqueness of N1-Phenyl-N2-(4-(9-phenycarbazol-3-y)phenyl)benzene - 1,2-diamine lies in its specific combination of structural elements that enhance its electronic properties and potential applications in advanced materials science.

XLogP3

9.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

501.220497874 g/mol

Monoisotopic Mass

501.220497874 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-10-2024

Explore Compound Types